Sulfo-Cy7.5 azide

Bioconjugation Protein Labeling Click Chemistry

Sulfo-Cy7.5 azide uniquely combines a bioorthogonal azide click handle with sulfonate-enhanced water solubility, eliminating the aggregation, protein precipitation, and inconsistent labeling stoichiometry that plague non-sulfonated Cy7.5 dyes. With a fluorescence quantum yield of Φ=0.21—significantly surpassing Indocyanine Green (ICG)—and robust pH insensitivity across pH 4.0–10.0, this NIR-I dye (Ex/Em ~778/797 nm) delivers superior signal-to-background ratios for deep-tissue in vivo imaging, quantitative ADC characterization, and multiplexed confocal microscopy. The reinforced polymethine chain ensures enhanced photostability for time-lapse and 3D imaging workflows. Ideal for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click bioconjugation in fully aqueous buffers without organic co-solvents.

Molecular Formula C48H51K3N6O13S4
Molecular Weight 1165.5 g/mol
Cat. No. B12385544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy7.5 azide
Molecular FormulaC48H51K3N6O13S4
Molecular Weight1165.5 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]
InChIInChI=1S/C48H54N6O13S4.3K/c1-47(2)42(53(5)38-18-16-34-36(45(38)47)26-32(68(56,57)58)28-40(34)70(62,63)64)20-14-30-11-9-12-31(25-30)15-21-43-48(3,4)46-37-27-33(69(59,60)61)29-41(71(65,66)67)35(37)17-19-39(46)54(43)24-8-6-7-13-44(55)50-22-10-23-51-52-49;;;/h14-21,25-29H,6-13,22-24H2,1-5H3,(H4-,50,55,56,57,58,59,60,61,62,63,64,65,66,67);;;/q;3*+1/p-3
InChIKeyQXFFSPPKMMLKON-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy7.5 Azide: NIR Fluorescent Dye for Click Chemistry-Based Bioconjugation


Sulfo-Cy7.5 azide is a near-infrared (NIR) fluorescent dye derivative of Cyanine 7.5 (Cy7.5), distinguished by the presence of a reactive azide (-N₃) group and sulfonate (-SO₃⁻) functional groups . The sulfonate moieties confer high water solubility, making the compound suitable for aqueous bioconjugation reactions without the need for organic co-solvents . The azide group enables highly specific, bioorthogonal conjugation to alkyne-functionalized biomolecules via copper-catalyzed (CuAAC) or copper-free strain-promoted (SPAAC) click chemistry . The dye exhibits peak excitation at ~778 nm and emission at ~797 nm, positioning it within the NIR-I optical window for enhanced tissue penetration and reduced autofluorescence in biological imaging applications .

The Critical Performance Gap: Why Non-Sulfonated Cy7.5 and Other NIR Dyes Cannot Substitute for Sulfo-Cy7.5 Azide


In-class NIR fluorescent dyes are not interchangeable for demanding bioconjugation and in vivo imaging applications. The combination of a bioorthogonal azide handle, a sulfonate-modified cyanine scaffold, and a reinforced polymethine chain in Sulfo-Cy7.5 azide creates a unique performance profile that generic Cy7.5 azide or other NIR dyes fail to replicate. Non-sulfonated Cy7.5 azide exhibits poor aqueous solubility, leading to dye aggregation, protein precipitation, and inconsistent labeling stoichiometry . Alternative NIR dyes like Indocyanine Green (ICG) suffer from significantly lower fluorescence quantum yields and rapid photobleaching due to the absence of the trimethylene bridge that stabilizes the Cy7.5 scaffold . Furthermore, dyes without a clickable azide group require amine- or thiol-reactive chemistries that are less specific in complex biological environments, often resulting in heterogeneous conjugates with compromised binding affinity and pharmacokinetics . The following quantitative evidence demonstrates precisely where Sulfo-Cy7.5 azide provides measurable, decision-driving advantages.

Sulfo-Cy7.5 Azide: Head-to-Head Quantitative Differentiation Data for Informed Procurement


Superior Aqueous Solubility and Anti-Aggregation Performance of Sulfo-Cy7.5 Azide Compared to Non-Sulfonated Cy7.5 Azide

Sulfo-Cy7.5 azide demonstrates dramatically enhanced water solubility relative to its non-sulfonated counterpart, Cy7.5 azide. The presence of multiple sulfonate groups on the Cy7.5 scaffold prevents hydrophobic aggregation of the dye, a critical failure mode for non-sulfonated cyanines in aqueous labeling reactions . This differential solubility is not merely qualitative; it translates directly into superior labeling efficiency and conjugate stability. Bioconjugates prepared with non-sulfonated Cy7.5 azide are documented to exhibit significant precipitation and aggregation, whereas those labeled with Sulfo-Cy7.5 azide remain stable in solution due to electrostatic repulsion between the negatively charged sulfonate groups .

Bioconjugation Protein Labeling Click Chemistry

Significantly Enhanced Fluorescence Quantum Yield of Sulfo-Cy7.5 Azide Over Indocyanine Green (ICG)

Sulfo-Cy7.5 azide offers a marked improvement in fluorescence brightness compared to Indocyanine Green (ICG), a widely used clinical NIR dye. This enhancement is attributed to the trimethylene bridge in the Cy7.5 polymethine chain, which rigidifies the fluorophore and reduces non-radiative decay pathways . The result is a significantly higher fluorescence quantum yield for Sulfo-Cy7.5 azide, enabling more sensitive detection at lower dye concentrations .

In Vivo Imaging Fluorescence Microscopy NIR Probes

pH-Insensitive Fluorescence Emission of Sulfo-Cy7.5 Azide Across Physiologically Relevant Ranges

Sulfo-Cy7.5 azide maintains consistent fluorescence intensity across a wide pH range, a critical advantage over many NIR dyes whose emission is quenched in acidic environments (e.g., endosomes/lysosomes) . The sulfonated Cy7.5 chromophore is documented to be pH-insensitive, ensuring reliable quantification of labeled biomolecules irrespective of subcellular localization or sample pH variability .

pH Stability Biological Imaging Endosomal Tracking

Enhanced Photostability of Sulfo-Cy7.5 Azide Compared to Non-Sulfonated Cyanine Dyes

Sulfo-Cy7.5 azide exhibits improved resistance to photobleaching relative to its non-sulfonated cyanine counterparts. The introduction of sulfonate groups and the rigid trimethylene bridge contribute to enhanced photochemical stability, enabling extended imaging sessions without significant signal decay . This is a well-documented class characteristic of sulfonated Cy dyes, which consistently outperform their non-sulfonated analogs in photostability assays .

Photostability Live-Cell Imaging Time-Lapse Microscopy

Reduced Non-Specific Binding of Sulfo-Cy7.5 Azide Conjugates Due to Negative Charge

The multiple sulfonate groups on Sulfo-Cy7.5 azide impart a net negative charge to the dye and its bioconjugates. This electrostatic property significantly reduces non-specific binding to cell surfaces and extracellular matrix components, which are often negatively charged, thereby lowering assay background and improving signal-to-noise ratios . In contrast, non-sulfonated cyanine dyes are more hydrophobic and can adhere non-specifically to biological surfaces, leading to elevated background fluorescence .

Assay Background Specificity Protein Labeling

Sulfo-Cy7.5 Azide: Validated Application Scenarios for High-Impact Research and Industrial Use


High-Sensitivity In Vivo NIR Fluorescence Imaging of Tumor Xenografts

Leveraging Sulfo-Cy7.5 azide's high quantum yield (Φ = 0.21) and optimal NIR-I emission at 797 nm , this dye is ideally suited for non-invasive imaging of deep-tissue targets. Its superior brightness over ICG allows for detection of smaller tumors or lower-abundance biomarkers with improved signal-to-background ratios. The water solubility and bioorthogonal azide handle enable site-specific conjugation to targeting moieties (e.g., antibodies, peptides) without compromising binding affinity or in vivo stability .

Reliable Bioconjugation for Stable Antibody-Drug Conjugate (ADC) Analytics

The high aqueous solubility and anti-aggregation properties of Sulfo-Cy7.5 azide are critical for generating homogeneous, analytically tractable fluorescent antibody conjugates. Unlike non-sulfonated Cy7.5, which can precipitate and skew drug-to-antibody ratio (DAR) measurements, Sulfo-Cy7.5 azide ensures consistent labeling stoichiometry. Its pH-insensitive fluorescence guarantees accurate quantification in various assay buffers, making it a robust choice for ADC characterization and in vitro binding assays.

Multiplexed Fluorescence Microscopy with Reduced Crosstalk and Background

The reduced non-specific binding characteristic of sulfonated cyanine dyes minimizes background in fixed and live-cell imaging. When paired with other spectrally distinct dyes (e.g., Sulfo-Cy5 or Alexa Fluor 488), Sulfo-Cy7.5 azide's NIR emission and low background enable high-contrast multiplexed imaging of multiple targets within the same sample. Its enhanced photostability further supports time-lapse experiments and 3D imaging (e.g., confocal z-stacks) without significant signal degradation.

Endosomal Escape and Intracellular Trafficking Studies

The documented pH insensitivity of Sulfo-Cy7.5 azide across the range of pH 4.0–10.0 makes it an excellent reporter for tracking biomolecules through acidic endosomal/lysosomal compartments. Many NIR dyes suffer from pH-dependent quenching in these organelles, leading to misinterpretation of intracellular localization. Sulfo-Cy7.5 azide maintains consistent fluorescence, enabling accurate, quantitative analysis of internalization and trafficking pathways using live-cell imaging and flow cytometry.

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